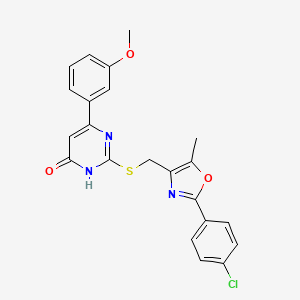

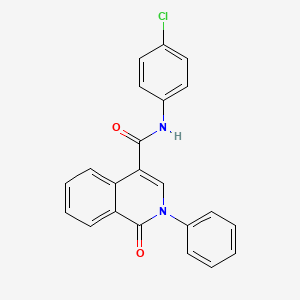

2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(3-methoxyphenyl)pyrimidin-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(3-methoxyphenyl)pyrimidin-4-ol" is a heterocyclic molecule that appears to be related to various research studies focusing on the synthesis and characterization of pyrimidine derivatives with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the studies do involve similar structures and functionalities, which can provide insights into the description of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of a chlorothienopyrimidin compound involved condensation reactions, chlorination, and further condensation with ethane-1,2-diamine . Similarly, thioureas were synthesized using reactions of isothiocyanate with amines in dry tetrahydrofuran . These methods suggest that the synthesis of the compound may also involve stepwise reactions including condensation and substitution processes.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as X-ray diffraction, which provides information on the crystal system and space group . Density functional theory (DFT) calculations have been used to optimize geometric bond lengths and angles, and to compare them with experimental values . These studies indicate that a similar approach could be used to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can involve interactions with active methylene compounds to yield various heterocycles . The presence of substituents such as chlorophenyl and methoxyphenyl groups can influence the reactivity and the types of reactions the compound can undergo. The related literature suggests that the compound may also participate in reactions leading to the formation of new heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using spectroscopic methods (FT-IR, FT-Raman, NMR) and mass spectrometry . Theoretical calculations, including HOMO-LUMO energy levels and molecular electrostatic potential, provide insights into the electronic properties . The intermolecular interactions in the crystal structures have been analyzed using Hirshfeld surface analysis . These methods could be applied to determine the physical and chemical properties of the compound .

Relevant Case Studies

Several of the related compounds have been evaluated for biological activities. For example, a chlorothienopyrimidin compound exhibited marked inhibition against various human cancer cell lines . Another study reported the synthesis of thienotriazolopyrimidines as potent and selective serotonin 5-HT6 receptor antagonists . These case studies suggest that the compound may also possess biological activities worth investigating.

科学的研究の応用

Synthesis and Biological Activity Evaluations

- The compound is part of a broader class of chemicals synthesized for potential therapeutic applications. Related research focuses on the synthesis of novel heterocyclic compounds, including pyrimidine derivatives, which are evaluated for their anticancer, anti-inflammatory, and analgesic properties. For instance, compounds with similar structures have been synthesized and screened for cyclooxygenase inhibition and displayed significant COX-2 selectivity, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Activity

- A range of pyrimidine derivatives has been synthesized and shown to possess potent anticancer activity, comparable to that of doxorubicin, against various human cancer cell lines. This research highlights the potential of such compounds in developing new anticancer therapies (Hafez & El-Gazzar, 2017).

Nonlinear Optical (NLO) Properties

- Studies also extend to the evaluation of nonlinear optical properties of pyrimidine derivatives, suggesting applications in the fields of medicine and nonlinear optics. The NLO activities of these compounds are compared with standard molecules, indicating their potential for optoelectronic and high-tech applications (Hussain et al., 2020).

Antimicrobial and Antifungal Activities

- Additionally, various synthesized pyrimidine and pyrazole derivatives have been evaluated for their antimicrobial and antifungal properties. This research contributes to the search for new antimicrobial agents with potential applications in treating infections (Gomha et al., 2018).

Analgesic and Anti-inflammatory Properties

- Pyrimidine derivatives have also been studied for their analgesic and anti-inflammatory properties, providing a foundation for the development of new pain management and anti-inflammatory drugs. The nature of substituents in these compounds plays a significant role in their biological activities, with some derivatives showing potent effects comparable to celecoxib (Muralidharan, James Raja, & Asha Deepti, 2019).

特性

IUPAC Name |

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-(3-methoxyphenyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O3S/c1-13-19(24-21(29-13)14-6-8-16(23)9-7-14)12-30-22-25-18(11-20(27)26-22)15-4-3-5-17(10-15)28-2/h3-11H,12H2,1-2H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEXQPDNWVTCGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2527541.png)

![N-(2,5-dimethoxyphenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2527546.png)

![(E)-4-(Dimethylamino)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]but-2-enamide](/img/structure/B2527549.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2527553.png)

![[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B2527554.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2527555.png)

![4,5-Dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B2527557.png)